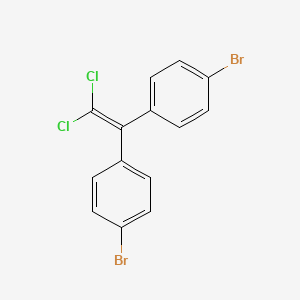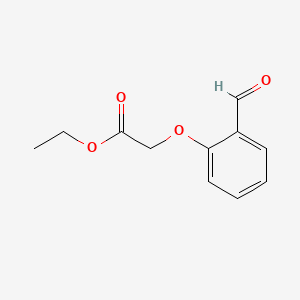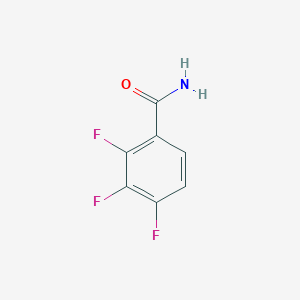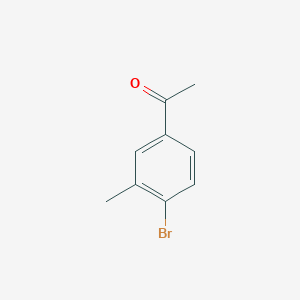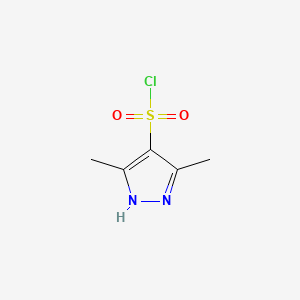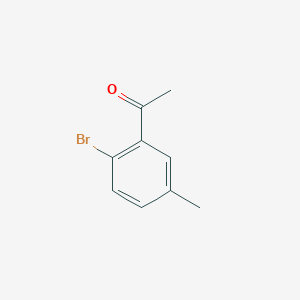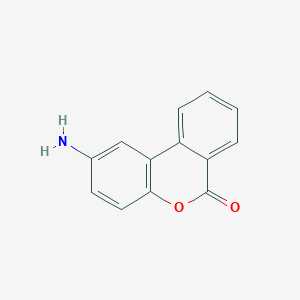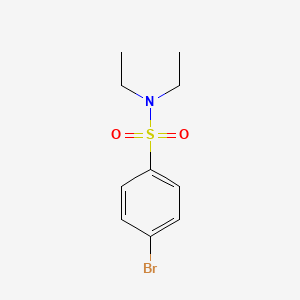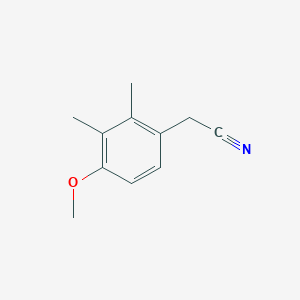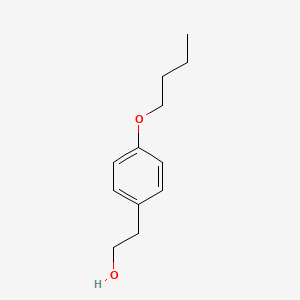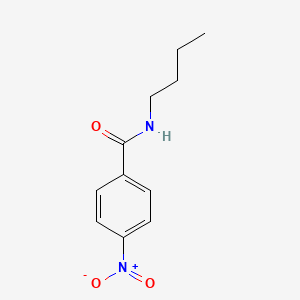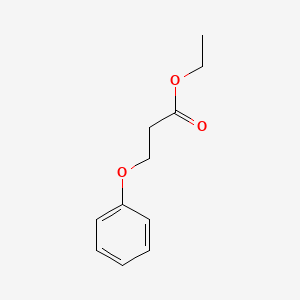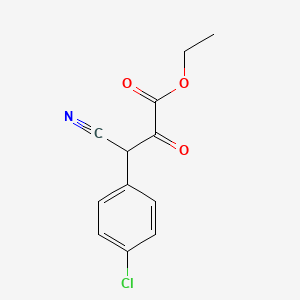
Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared by reacting the lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chloroben-zohydroximoyl fluoride .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate crystallizes in space group Pbca, with lattice constants a =7.5740(15) Å, b =11.337(2) Å, and c =30.424(5) Å at 110 K .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a solid at room temperature and should be stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate has been a subject of interest in chemical synthesis and characterization. James E. Johnson et al. (2006) reported the synthesis and structural analysis of a similar compound, showcasing its spectral characteristics through various techniques such as IR, UV, and NMR spectroscopy. The study detailed the crystal structure, establishing the compound's enamine tautomerism and the presence of bifurcated hydrogen bonds (Johnson et al., 2006).
Application in Textile Industry
Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate derivatives have been explored for their application in textile industries. Isaac Oluwatobi Abolude et al. (2021) synthesized disperse dyes from related compounds and examined their complexation with metals like copper, cobalt, and zinc. The study highlighted the dyes' good levelness and fastness properties on polyester and nylon fabrics, indicating their potential use in fabric dyeing (Abolude et al., 2021).
Antimicrobial Properties
Research by H. Radwan et al. (2020) delved into the antimicrobial potential of compounds related to Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate. The study synthesized compounds through the reaction of naphthalene-2,7-diol with a mixture of 4-chlorobenzaldehde and ethyl cyanoacetate, exploring their antimicrobial activities. Such investigations are crucial in identifying new compounds with potential applications in healthcare and pharmaceuticals (Radwan et al., 2020).
Antitumor Properties
H. El‐Sayed et al. (2011) conducted a study on the synthesis of certain 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile derivatives and evaluated their antitumor and antimicrobial activities. The research demonstrated the compound's potential in the development of new therapeutic agents, highlighting the importance of further studies in this area (El‐Sayed et al., 2011).
Catalytic Reactions
C. Sivakumar et al. (2011) presented an innovative polymer-supported system for catalytic reactions using Poly(3,4-ethylenedioxythiophene). This system showed catalytic activity in hydrogenation and electro-oxidation processes, indicating potential applications in various chemical processes (Sivakumar & Phani, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)11(15)10(7-14)8-3-5-9(13)6-4-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPKQEMUHZDENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C#N)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



